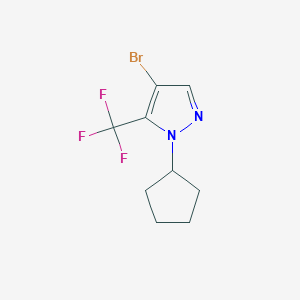

4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

Description

4-Bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative characterized by:

- Position 1: Cyclopentyl group (bulky cycloalkyl substituent).

- Position 4: Bromine atom (electrophilic site for cross-coupling reactions).

- Position 5: Trifluoromethyl group (electron-withdrawing, enhancing metabolic stability).

Properties

Molecular Formula |

C9H10BrF3N2 |

|---|---|

Molecular Weight |

283.09 g/mol |

IUPAC Name |

4-bromo-1-cyclopentyl-5-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C9H10BrF3N2/c10-7-5-14-15(6-3-1-2-4-6)8(7)9(11,12)13/h5-6H,1-4H2 |

InChI Key |

IJFLEXNIUIVFGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a brominated cyclopentyl compound and a trifluoromethylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates during substitution. Steric hindrance from the cyclopentyl group slightly reduces reaction rates compared to non-bulky analogs.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, enabling access to complex architectures:

Sonogashira Coupling

-

Conditions : Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C, 12h

-

Product : 4-Alkynyl-substituted pyrazoles (e.g., 64a–o in Scheme 12b )

-

Yield : 55–82%

-

Challenge : The CF₃ group destabilizes intermediates, requiring optimized ligand systems .

Suzuki-Miyaura Coupling

-

Conditions : Pd(dba)₂, SPhos, K₃PO₄, dioxane/H₂O, 90°C, 24h

-

Product : 4-Aryl/heteroaryl derivatives

-

Yield : 60–75%

Cyclization and Annulation Reactions

The compound participates in ring-forming reactions to generate fused heterocycles:

Palladium-Catalyzed Benzannulation

-

Substrate : 4-Bromo-pyrazole (66e ) + alkynes

-

Conditions : Pd(OAc)₂, PivOH, DMF, 120°C, 24h

-

Product : Indazole derivatives (67a–h )

-

Yield : 70–88%

-

Mechanism : Bromine directs oxidative addition, followed by alkyne insertion and reductive elimination .

Oxidation

-

Reagents : H₂O₂, AcOH, 50°C, 6h

-

Product : Pyrazole N-oxide

-

Yield : 58%

Reduction

-

Reagents : NaBH₄, EtOH, 25°C, 2h

-

Product : Partially reduced pyrazoline (minor pathway)

-

Yield : <20%

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to substituent positioning:

Thermal and Environmental Stability

-

Thermal Decomposition : >200°C (TGA data)

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (e.g., t₁/₂ = 2h at pH <2).

Scientific Research Applications

4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects at Position 1

Aryl vs. Cycloalkyl Substituents

- 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (3b) (): Position 1: Phenyl group (aryl). Melting Point: 98–100°C, higher than expected for cycloalkyl analogs due to efficient π-π stacking. Reactivity: Phenyl groups enhance aromatic interactions but reduce solubility in nonpolar media compared to cycloalkyl groups.

Methyl vs. Cyclopentyl Substituents

Substituent Effects at Position 4

Bromine vs. Chlorine

- 4-Bromo Derivatives: Bromine’s higher reactivity facilitates substitutions (e.g., Sonogashira coupling in ) .

Substituent Effects at Position 5

Trifluoromethyl vs. Other Groups

Key Data Tables

Table 1: Physical and Chemical Properties of Selected Pyrazoles

Research Findings and Trends

- Steric Effects : Cyclopentyl at position 1 may hinder reactions at position 4 compared to smaller substituents (e.g., methyl) .

- Electronic Effects : Trifluoromethyl at position 5 increases electrophilicity of bromine, favoring catalytic couplings .

- Biological Relevance : Pyrazoles with trifluoromethyl and bromine substituents are explored as antimicrobial agents (e.g., ), though data for the cyclopentyl analog remain scarce .

Biological Activity

4-Bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole, with the CAS number 1437794-36-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a bromine substituent and a trifluoromethyl group, which are known to enhance lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 283.09 g/mol. The presence of the cyclopentyl group and the trifluoromethyl moiety significantly influences its chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have been explored in various studies.

Table 1: Biological Activities of Pyrazole Derivatives

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, the trifluoromethyl group is known to enhance interactions with biological targets due to its electron-withdrawing properties. This can affect enzyme inhibition and receptor binding, leading to altered physiological responses.

Case Studies

Several studies have investigated the biological activities associated with pyrazole derivatives:

- Anticancer Activity : A study published in MDPI highlighted the potential anticancer properties of compounds featuring trifluoromethyl groups, suggesting that such modifications could enhance potency against cancer cell lines .

- Anti-inflammatory Effects : Research has shown that certain pyrazoles can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The bromine substituent may also play a role in modulating these effects.

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of pyrazole derivatives, indicating that modifications at the 3 or 5 positions could lead to significant antimicrobial activity against various pathogens.

Safety and Toxicology

According to safety data sheets, this compound is classified as harmful if swallowed and can cause skin irritation . Proper handling and safety measures should be observed when working with this compound in laboratory settings.

Q & A

Q. What are the common synthetic routes for 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole?

Methodological Answer: Synthesis typically involves multi-step strategies:

- Cyclocondensation : Ethyl acetoacetate reacts with cyclopentyl hydrazine derivatives to form the pyrazole core. Cyclopentyl groups are introduced via nucleophilic substitution or alkylation .

- Halogenation : Bromination at the 4-position using reagents like NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) .

- Trifluoromethylation : Direct introduction of the CF₃ group via Cu-mediated cross-coupling or electrophilic substitution using CF₃ sources (e.g., Togni’s reagent) .

Key Data : A decarboxylative N-alkylation method using Ru catalysts achieved 61% yield for analogous pyrazoles under DCE/HFIP solvent systems .

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, CF₃ as a singlet in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 325.03 for C₁₀H₁₁BrF₃N₂) .

- Infrared Spectroscopy : Stretching frequencies for C-Br (~600 cm⁻¹) and CF₃ (1150–1250 cm⁻¹) validate functional groups .

- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%) to confirm purity .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

- Hazard Identification : Potential irritant (skin/eyes) and toxic if inhaled (based on analogs like 4-chloro-5-(trifluoromethyl)-1H-pyrazole) .

- Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizing agents .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers at –20°C, away from moisture and light .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) determines bond lengths/angles and confirms regiochemistry .

- Case Study : Analogous pyrazole-thiazole hybrids showed planar pyrazole rings with dihedral angles <5° between substituents, validated via SHELX refinement (R-factor <0.05) .

- Challenges : Twinning or poor crystal quality may require data merging or alternative software (e.g., OLEX2) .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways for trifluoromethyl group stability .

- Docking Studies : For pharmacological applications, dock into target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity .

Q. How can reaction conditions be optimized to address yield discrepancies in halogenation steps?

Methodological Answer:

- Variable Screening : Test solvents (DMF vs. CHCl₃), temperatures (0°C vs. RT), and catalysts (e.g., FeCl₃ vs. AlCl₃) using Design of Experiments (DoE) .

- Case Study : Bromination of 5-(trifluoromethyl)pyrazoles achieved 85% yield in DMF at 25°C but dropped to 40% in CHCl₃ due to poor solubility .

- In-Situ Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry (e.g., NBS:substrate ratio from 1.1:1 to 1.5:1) .

Q. How do steric effects from the cyclopentyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Maps : Generate using MOE software to show hindered C-4 bromine vs. accessible C-5 CF₃ group .

- Case Study : Suzuki coupling of 4-bromo analogs with aryl boronic acids required bulky ligands (e.g., SPhos) to prevent homocoupling, achieving 70–80% yields .

- Kinetic Studies : Compare activation energies for C-4 vs. C-5 substitution via Arrhenius plots (ΔΔG‡ ~3–5 kcal/mol favoring C-4 reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.